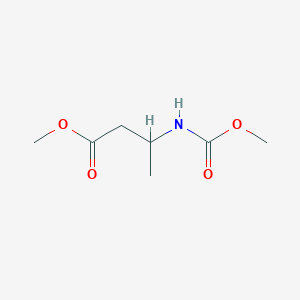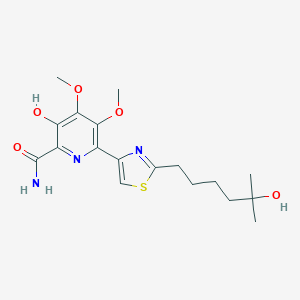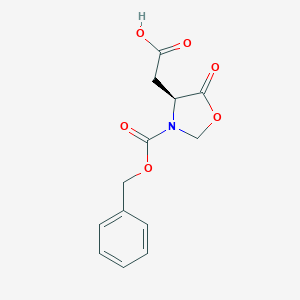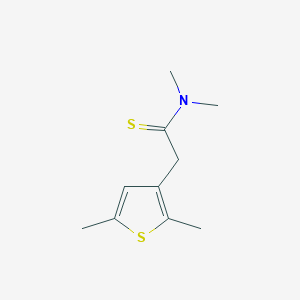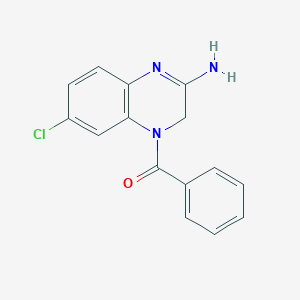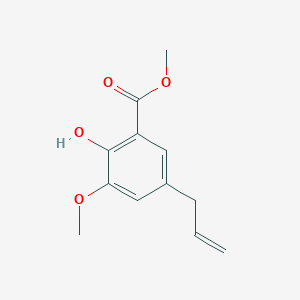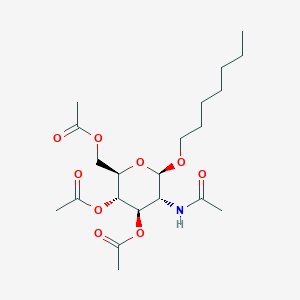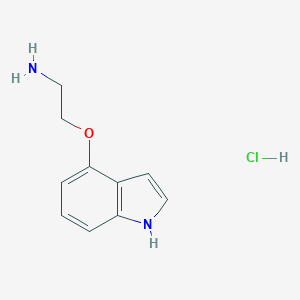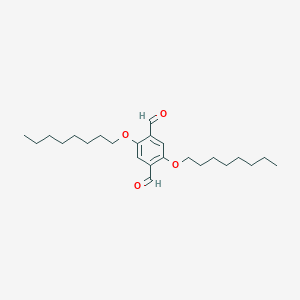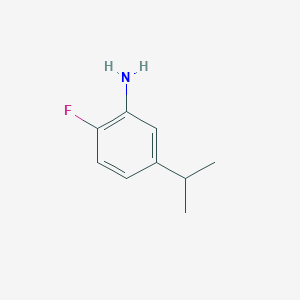![molecular formula C9H16N2O2 B044047 (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate CAS No. 120340-35-4](/img/structure/B44047.png)
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is a bicyclic organic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{DABCO} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate involves its ability to act as a nucleophile and a base. It can form complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in catalytic cycles.
相似化合物的比较
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine base used in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic compound with similar basic properties.
Uniqueness
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is unique due to its specific structural features and reactivity profile. It offers a balance of nucleophilicity and basicity, making it versatile in various chemical reactions and applications.
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)13-7-9-6-10-2-4-11(9)5-3-10/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIGOAJWDGQRBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN2CCN1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632136 |
Source


|
| Record name | (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120340-35-4 |
Source


|
| Record name | (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one](/img/structure/B43965.png)
